molecular formula C11H12N2O B13550855 2-Amino-2-(quinolin-2-yl)ethan-1-ol

2-Amino-2-(quinolin-2-yl)ethan-1-ol

Cat. No.: B13550855
M. Wt: 188.23 g/mol
InChI Key: ZIXRQQSMRXAUAN-UHFFFAOYSA-N
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Description

2-Amino-2-(quinolin-2-yl)ethan-1-ol is an organic compound with the molecular formula C11H12N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structure, which combines an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(quinolin-2-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the reduction of 2-nitroquinoline to 2-aminoquinoline, followed by the reaction with ethylene oxide to introduce the ethan-1-ol moiety . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification process may involve crystallization or chromatography techniques to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(quinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenated compounds or other electrophiles under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carbaldehyde, while substitution reactions can produce a variety of substituted quinoline derivatives with different functional groups .

Scientific Research Applications

2-Amino-2-(quinolin-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(quinolin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-amino-2-quinolin-2-ylethanol

InChI

InChI=1S/C11H12N2O/c12-9(7-14)11-6-5-8-3-1-2-4-10(8)13-11/h1-6,9,14H,7,12H2

InChI Key

ZIXRQQSMRXAUAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CO)N

Origin of Product

United States

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